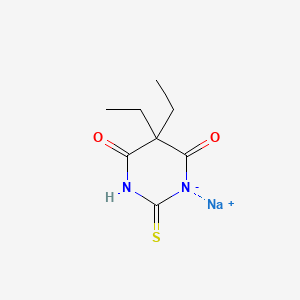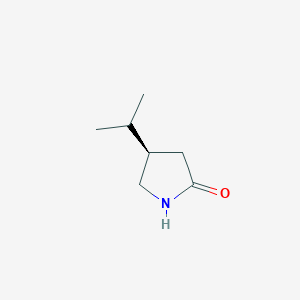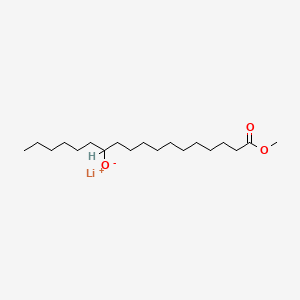
2,6-Dimethyl-4-benzylmercaptopyrylium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-benzylmercaptopyrylium iodide is a chemical compound with the molecular formula C14H15OS*I and a molecular weight of 358.243 . This compound is known for its unique structure, which includes a pyrylium ring substituted with dimethyl and benzylmercapto groups. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2,6-Dimethyl-4-benzylmercaptopyrylium iodide typically involves the reaction of 2,6-dimethylpyrylium salts with benzylmercaptan in the presence of an iodide source. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2,6-Dimethyl-4-benzylmercaptopyrylium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyran ring.
Substitution: The benzylmercapto group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,6-Dimethyl-4-benzylmercaptopyrylium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of sulfur metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which 2,6-Dimethyl-4-benzylmercaptopyrylium iodide exerts its effects involves interactions with various molecular targets. The pyrylium ring can participate in electron transfer reactions, while the benzylmercapto group can form covalent bonds with nucleophiles. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-Dimethyl-4-benzylmercaptopyrylium iodide include other pyrylium salts and benzylmercapto derivatives. For example:
2,6-Dimethylpyrylium chloride: Similar structure but lacks the benzylmercapto group.
4-Benzylmercaptopyrylium bromide: Similar structure but with a bromide ion instead of iodide.
The uniqueness of this compound lies in its combination of the pyrylium ring with both dimethyl and benzylmercapto substitutions, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
74332-95-9 |
|---|---|
Formule moléculaire |
C14H15IOS |
Poids moléculaire |
358.24 g/mol |
Nom IUPAC |
4-benzylsulfanyl-2,6-dimethylpyrylium;iodide |
InChI |
InChI=1S/C14H15OS.HI/c1-11-8-14(9-12(2)15-11)16-10-13-6-4-3-5-7-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LWPHDTLWKPLISC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=[O+]1)C)SCC2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
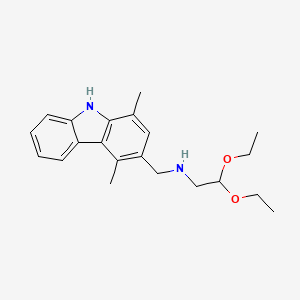
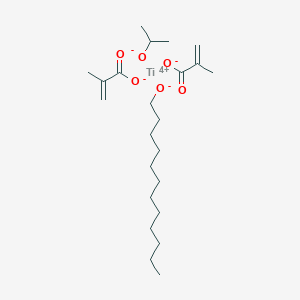
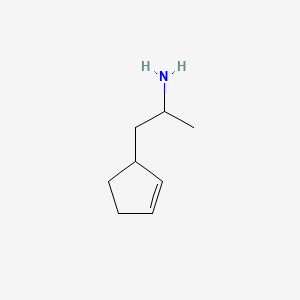
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
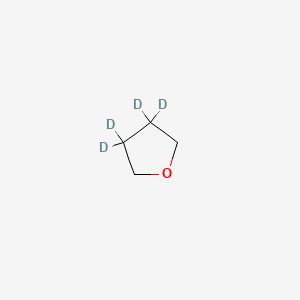
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
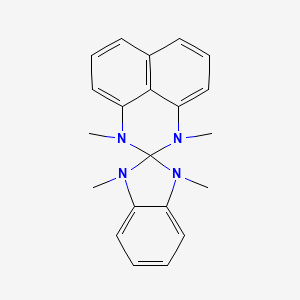
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
